N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative featuring a 4-acetylphenyl group at the N-position and a 3-chlorophenylmethoxy substituent at the 1-position of the pyridinone ring. Its structure combines aromatic, electron-withdrawing (acetyl), and halogenated (chlorophenyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-14(25)16-7-9-18(10-8-16)23-20(26)19-6-3-11-24(21(19)27)28-13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSHESOESBCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl group: This step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using a chlorophenyl derivative.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (for nucleophilic substitution) and acids or bases (for electrophilic substitution).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For example, related compounds have been shown to inhibit Met kinase, which is implicated in various cancers. A study demonstrated that certain substituted dihydropyridines displayed complete tumor stasis in gastric carcinoma models, suggesting that N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide may possess similar therapeutic potential .
2. Antimicrobial Properties
Dihydropyridine derivatives have also been investigated for their antimicrobial activities. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase II. This inhibition can be crucial in developing treatments for conditions like glaucoma and edema. Comparative studies on IC50 values reveal promising inhibitory effects, positioning the compound as a candidate for further development in enzyme-targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated tumor stasis in gastric carcinoma xenograft models using related compounds. |
| Study B | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study C | Enzyme Inhibition | Reported effective inhibition of carbonic anhydrase II with promising IC50 values. |
Synthesis and Characterization
The synthesis of this compound typically involves amide condensation reactions. Characterization techniques such as X-ray crystallography have provided insights into its crystal structure and molecular interactions, revealing hydrogen bonding patterns that contribute to its stability and biological activity .
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four analogs (Table 1) based on substituents, synthesis, and reported bioactivity.
Table 1: Structural and Functional Comparison of Dihydropyridine-3-carboxamide Derivatives
Structural and Electronic Features
- BMS-777607 : Fluorine substituents improve metabolic stability and membrane permeability, contributing to its oral efficacy as a kinase inhibitor .
- Agrochemical Analog () : The biphenyl system increases hydrophobicity, favoring interactions with biological membranes in pest control .
Notes on Characterization Techniques
- X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for determining the crystal structures of these compounds, aiding in conformational analysis .
- Spectroscopic Analysis : Derivatives in were characterized via IR, NMR, and mass spectrometry, methods likely applicable to the target compound .
Biological Activity
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure that includes a dihydropyridine core, which is known for its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN2O4
- Molecular Weight : 396.83 g/mol
- CAS Number : 852364-94-4
The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
Anticancer Properties
Research has indicated that similar dihydropyridine derivatives exhibit significant anticancer activity. For instance, compounds with structural modifications have been shown to inhibit tumor growth in various cancer models. A study highlighted that certain analogs demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration . This suggests that this compound could also exhibit similar anticancer effects due to its structural similarities with other active derivatives.
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Similar compounds have been identified as potent inhibitors of various kinases, which play crucial roles in cellular signaling and cancer progression . The potential for this compound to inhibit specific enzymes could be explored through in vitro and in vivo studies.
Table of Biological Activities
Case Study: Anticancer Activity
In a notable study involving a related dihydropyridine compound, researchers administered the drug to mice with induced gastric tumors. The results showed a significant reduction in tumor size compared to the control group, demonstrating the compound's potential as an effective anticancer agent. The study concluded that modifications in the chemical structure could enhance efficacy and selectivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
